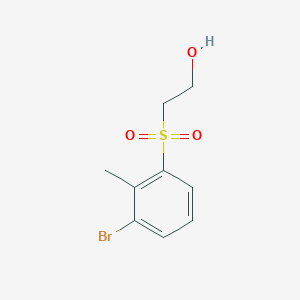

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol

Description

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol is a brominated aromatic compound featuring a benzenesulfonyl group substituted with a bromine atom at position 3 and a methyl group at position 2, linked to an ethanol moiety. This structure confers unique physicochemical properties, including high polarity due to the sulfonyl group and steric effects from the methyl substituent.

Key properties include:

Properties

IUPAC Name |

2-(3-bromo-2-methylphenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-7-8(10)3-2-4-9(7)14(12,13)6-5-11/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELLGULNZXLZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a methyl group, and a sulfonyl group attached to an ethanol moiety. Its molecular formula is C10H12BrO3S. This compound has garnered interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

The compound's structure enhances its solubility in polar solvents and contributes to its chemical reactivity. The presence of the sulfonyl group is significant as it may facilitate interactions with various biological targets.

Research indicates that this compound may exhibit enzyme inhibitory properties . It is hypothesized that the compound binds to specific molecular targets, potentially inhibiting certain enzymes by blocking their active sites. This suggests a mechanism of competitive inhibition, which could have implications for drug development targeting various diseases.

Biological Activity

The biological activity of this compound has been explored in several studies:

Case Studies and Research Findings

- Enzyme Inhibition Studies : In a study examining enzyme inhibitors, compounds structurally similar to this compound were found to inhibit carbonic anhydrases effectively. This points toward the potential of developing this compound as a therapeutic agent targeting specific enzymes involved in disease pathways .

- Antimicrobial Activity : While direct studies on this compound are sparse, related compounds have been tested for their antimicrobial efficacy. For example, ethanol extracts from certain fungi showed significant antimicrobial activity against resistant strains like MRSA, indicating that compounds with similar structural features could also be effective .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-methylbenzenesulfonic acid | Contains a sulfonic acid group but lacks an ethanol moiety. | Potentially antimicrobial |

| 4-Bromo-3-methylbenzenesulfonyl chloride | Similar sulfonyl group but different halogen position. | Active against certain enzymes |

| 4-Amino-3-methylbenzenesulfonyl ethanol | Contains an amino group instead of a bromine atom. | Known for anti-cancer properties |

| 4-Methylbenzenesulfonyl thioethanol | Contains a thioether instead of a sulfonate group. | Exhibits varied biological activities |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and includes a bromine atom, a methyl group, and a sulfonyl group attached to an ethanol moiety. The presence of the sulfonyl group enhances its solubility in polar solvents and contributes to its reactivity in chemical reactions.

Organic Synthesis

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol serves as an important intermediate in organic synthesis. It can be utilized in various reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing other complex molecules.

- Oxidation and Reduction : Common reagents such as potassium permanganate or lithium aluminum hydride can be used to modify the compound’s functional groups, allowing for further chemical transformations.

Biological Research

The biological activity of this compound has been investigated for potential therapeutic effects. Some of the notable applications include:

- Enzyme Inhibition Studies : Preliminary studies suggest that this compound may exhibit enzyme inhibitory properties, potentially affecting various biochemical pathways. It may act through competitive inhibition by binding to specific molecular targets.

- Pharmaceutical Development : Given its potential to inhibit enzymes involved in disease mechanisms, further research could explore its utility in drug development targeting specific diseases.

Case Studies

Several studies have highlighted the applications of this compound in various fields:

- Study on Enzyme Activity : Research demonstrated that the compound could influence enzyme activity through competitive inhibition. This finding suggests that it may have applications in developing inhibitors for therapeutic purposes.

- Synthesis of Related Compounds : The compound's structural similarities with other sulfonyl-containing compounds have been explored to synthesize derivatives with enhanced biological activity or altered chemical properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes critical differences between 2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol and structurally related compounds:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents (Benzene) | Functional Groups | Key Features |

|---|---|---|---|---|---|---|

| This compound | 1824050-07-8* | C₉H₁₁BrO₃S | 279.15 | 3-Bromo, 2-Methyl | Benzenesulfonyl, ethanol | High polarity; steric hindrance |

| 2-(3-Bromophenyl)ethanol | 28229-69-8 | C₈H₉BrO | 201.06 | 3-Bromo | Ethanol | Simpler structure; lower polarity |

| [3-Bromo-2-(methylsulfanyl)phenyl]methanol | 2008218-26-4 | C₈H₉BrOS | 233.13 | 3-Bromo, 2-Methylsulfanyl | Methanol | Thioether group; moderate reactivity |

| 3-Bromo-4-methoxybenzyl alcohol | 38493-59-3 | C₈H₉BrO₂ | 217.06 | 3-Bromo, 4-Methoxy | Methanol | Methoxy enhances solubility |

*Note: The CAS number corresponds to a positional isomer (4-Bromo-3-methyl) in ; the target compound’s exact CAS may differ.

Physicochemical Properties

- Polarity and Solubility: The sulfonyl group in this compound increases hydrophilicity compared to non-sulfonated analogues like 2-(3-Bromophenyl)ethanol. However, steric hindrance from the methyl group may reduce solubility in polar solvents relative to methoxy-substituted derivatives (e.g., 3-Bromo-4-methoxybenzyl alcohol) .

- In contrast, methylsulfanyl groups (e.g., in [3-Bromo-2-(methylsulfanyl)phenyl]methanol ) are electron-donating, increasing susceptibility to oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.